molecular formula C20H18ClFN4O2S B6562683 3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide CAS No. 1091078-66-8

3-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)-N-[(4-fluorophenyl)methyl]propanamide

Cat. No.: B6562683
CAS No.: 1091078-66-8
M. Wt: 432.9 g/mol
InChI Key: LMKILAOILWBVEO-UHFFFAOYSA-N
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Description

This compound is a thiazole-based carboxamide derivative featuring a 3-chlorophenyl carbamoyl moiety and a 4-fluorobenzyl substituent. Its structure integrates a 1,3-thiazole core, which is often associated with bioactivity in medicinal chemistry, such as antimicrobial or kinase inhibitory properties . The 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the 4-fluorobenzyl substituent could influence metabolic stability and solubility. Although direct spectral or synthetic data for this compound are absent in the provided evidence, its structural analogs (e.g., compounds in , and 9) suggest synthesis via multi-step protocols involving condensation, cyclization, and amide coupling reactions .

Properties

IUPAC Name

3-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2S/c21-14-2-1-3-16(10-14)24-19(28)26-20-25-17(12-29-20)8-9-18(27)23-11-13-4-6-15(22)7-5-13/h1-7,10,12H,8-9,11H2,(H,23,27)(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKILAOILWBVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with shared features: thiazole/oxadiazole cores, substituted aryl groups, and carboxamide linkages. Key differences lie in substituent patterns and resultant physicochemical/biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Spectral Data (IR, NMR)
Target Compound C₁₉H₁₇ClFN₅O₂S 437.88 3-ClPh, 4-FBn N/A Not reported
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(3-methylphenyl)propanamide (7c) C₁₆H₁₇N₅O₂S₂ 375.47 3-MePh, thiazole-amino 134–136 IR: 3300 (N-H), 1660 (C=O); NMR: δ 7.2–6.8
2-[(Cyclopropanecarbonyl)amino]-N-{[4-(3-chlorophenyl)-piperazin-1-yl]propyl}-3-(3-fluorophenyl)propanamide (3s) C₂₆H₃₁ClFN₅O₂ 507.01 3-ClPh, 3-FPh, piperazine Oil (no mp) LC/MS tR = 8.2 min; NMR: δ 7.4–6.7
1-(3-Chlorophenyl)-3-(4-{[(3-chlorophenyl)carbamoyl]amino}-1,2,5-oxadiazol-3-yl)urea (STL063220) C₁₆H₁₁Cl₂N₇O₃ 412.20 3-ClPh (×2), oxadiazole Not reported Purity >90% (LC/MS)

Key Findings:

Substituent Effects :

  • Lipophilicity : The 3-chlorophenyl group increases logP compared to methylphenyl derivatives (e.g., 7c vs. target compound).
  • Solubility : The 4-fluorobenzyl group in the target compound may reduce aqueous solubility relative to piperazine-containing analogs (e.g., 3s ), which benefit from basic nitrogen atoms.

Synthetic Complexity :

  • The target compound’s synthesis likely parallels 7c , involving thiazole cyclization (reflux with hydrazine) and amide coupling. However, piperazine derivatives (e.g., 3s ) require additional steps for heterocyclic ring formation .

Chlorophenyl groups (as in STL063220 ) are associated with enhanced receptor affinity in kinase inhibitors.

Critical Analysis of Contradictions and Limitations

  • Spectral Data Gaps : The target compound’s IR/NMR data are unavailable, limiting direct comparison with analogs like 7c .
  • Structural Diversity : Piperazine-containing analogs (3s , 3t ) diverge significantly in backbone structure, complicating direct pharmacological comparisons.

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